3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide
Description
This compound features a benzofuran core substituted with a 4-methoxyphenyl carbonyl group at position 2 and a methyl group at position 2. The propanamide linker connects the benzofuran moiety to a 3-chloro-1,2-oxazole ring. The compound’s design combines aromatic heterocycles (benzofuran, oxazole) and polar functional groups (carbonyl, amide), which may influence solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C23H19ClN2O5 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]propanamide |
InChI |
InChI=1S/C23H19ClN2O5/c1-13-18-9-5-15(25-21(27)10-8-17-12-20(24)26-31-17)11-19(18)30-23(13)22(28)14-3-6-16(29-2)7-4-14/h3-7,9,11-12H,8,10H2,1-2H3,(H,25,27) |
InChI Key |
LVNMJRGSELIIPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)CCC3=CC(=NO3)Cl)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The choice of solvents, reagents, and purification techniques are crucial factors in the industrial preparation of this compound .
Chemical Reactions Analysis
3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
The compound 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data tables and case studies.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds similar to the one . For instance, research has shown that benzofuran derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA . This suggests that the compound could be explored for developing new antibiotics.
Anticancer Potential
Compounds containing oxazole rings have been studied for their anticancer activities. The presence of the chloro and benzofuran groups may enhance this effect, potentially acting on androgen receptors or other cancer-related pathways. For example, tissue-selective androgen receptor modulators have been developed from similar structures, showing efficacy in treating prostate cancer .
Neuroprotective Effects
There is emerging evidence that certain benzofuran derivatives possess neuroprotective properties. They may inhibit neuroinflammatory pathways or modulate neurotransmitter systems, making them candidates for treating neurodegenerative diseases . Further investigation into the specific effects of the compound on neuronal cells could yield valuable insights.
Agricultural Applications
The oxazole moiety is also of interest in agricultural chemistry as it has been linked to fungicidal activities against phytopathogenic fungi. Compounds with similar structures have been patented for use as agrochemicals . This highlights the versatility of the compound beyond medicinal applications.
Case Study 1: Antibacterial Activity
A study published in PMC evaluated various benzofuran derivatives for their antibacterial properties against ESKAPE pathogens. The results indicated that certain derivatives showed promising activity against resistant strains, suggesting a pathway for developing new antibiotics based on similar structures .
Case Study 2: Anticancer Research
Research focusing on androgen receptor antagonists has highlighted compounds with structural similarities to the target compound as effective agents in prostate cancer treatment. These studies emphasize the importance of structural modifications in enhancing therapeutic efficacy .
Case Study 3: Neuroprotection
In a review of neuroprotective agents, several benzofuran derivatives were noted for their ability to reduce oxidative stress and inflammation in neuronal cells. The potential application of the target compound in neurodegenerative disease models warrants further exploration .
Table 1: Comparison of Biological Activities
| Activity Type | Related Compounds | Efficacy |
|---|---|---|
| Antibacterial | Benzofuran derivatives | Effective against MRSA |
| Anticancer | Androgen receptor modulators | Efficacious in prostate cancer |
| Neuroprotective | Benzofuran analogs | Reduced oxidative stress |
| Agricultural | Oxazole-containing fungicides | Effective against phytopathogens |
Mechanism of Action
The mechanism of action of 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues
Key structural analogs from the evidence include:
Physicochemical Properties (Inferred)
- LogP: The target compound’s benzofuran and oxazole rings likely result in moderate hydrophobicity (estimated LogP ~3.5), comparable to cyprofuram (LogP ~3.1) but higher than oxadiazole-containing analogs (e.g., ~2.8 for 2-chloro-N-[3-[[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide) due to fewer polar groups .
- Solubility : The 4-methoxyphenyl carbonyl and amide groups may enhance aqueous solubility relative to purely aromatic analogs (e.g., flubenzimine in ).
Biological Activity
The compound 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes an oxazole ring and a benzofuran moiety, which are known for their diverse biological activities. The presence of the 3-chloro substituent on the oxazole ring is significant as it may influence the compound's reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. For instance, compounds with similar structures have demonstrated efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antiviral Properties : The antiviral potential of related compounds has been explored, indicating a possible mechanism through which these compounds inhibit viral replication. The structure-activity relationship (SAR) studies highlight that modifications in the oxazole and benzofuran moieties can enhance antiviral efficacy .
The precise mechanisms through which 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in microbial metabolism or viral replication.
- Cellular Interactions : The compound may interact with cellular receptors or proteins, leading to altered signaling pathways that affect cell survival and proliferation.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to 3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
